molecular formula C10H11BN4O3 B8371677 (4-Methyl-5-oxo-6-(pyridin-3-ylamino)-4,5-dihydropyrazin-2-yl)boronic acid

(4-Methyl-5-oxo-6-(pyridin-3-ylamino)-4,5-dihydropyrazin-2-yl)boronic acid

Cat. No. B8371677
M. Wt: 246.03 g/mol
InChI Key: SXJLPIWDEYEBCJ-UHFFFAOYSA-N
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Patent
US09238655B2

Procedure details

A 250-mL round-bottomed flask equipped with a reflux condenser was charged with 186a (800 mg, 2.86 mmol), 4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bi(1,3,2-dioxaborolane) (2.18 g, 8.57 mmol), Pd (dppf) Cl2 (204 mg, 0.28 mmol), potassium acetate (560 mg, 5.71 mmol), and dioxane (60 mL). After bubbling nitrogen through the mixture for 30 minutes, it was stirred at 100° C. for 3 h under nitrogen. The mixture was cooled to room temperature and filtered. The filtrate was evaporated under reduce pressure. The residue solid was washed with petroleum ether (2×30 mL) to afford 186b (406 mg, 58%) as a brown solid. MS-ESI: [M+H]+ 247.3.
Name
186a
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
560 mg
Type
reactant
Reaction Step One
Name
Quantity
204 mg
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Yield
58%

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[C:4]([NH:10][C:11]2[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=2)[C:5](=[O:9])[N:6]([CH3:8])[CH:7]=1.CC1(C)C(C)(C)[O:21][B:20](B2OC(C)(C)C(C)(C)O2)[O:19]1.C([O-])(=O)C.[K+]>[Pd].O1CCOCC1>[CH3:8][N:6]1[C:5](=[O:9])[C:4]([NH:10][C:11]2[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=2)=[N:3][C:2]([B:20]([OH:21])[OH:19])=[CH:7]1 |f:2.3|

Inputs

Step One
Name
186a
Quantity
800 mg
Type
reactant
Smiles
BrC=1N=C(C(N(C1)C)=O)NC=1C=NC=CC1
Name
Quantity
2.18 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)B1OC(C(O1)(C)C)(C)C)C
Name
potassium acetate
Quantity
560 mg
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
204 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
it was stirred at 100° C. for 3 h under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250-mL round-bottomed flask equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
After bubbling nitrogen through the mixture for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
WASH
Type
WASH
Details
The residue solid was washed with petroleum ether (2×30 mL)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1C=C(N=C(C1=O)NC=1C=NC=CC1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 406 mg
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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